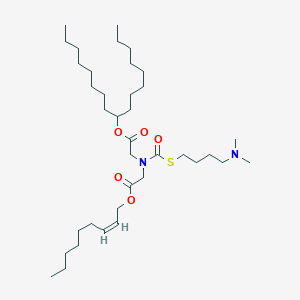

ATX-0114

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H70N2O5S |

|---|---|

Molekulargewicht |

655.0 g/mol |

IUPAC-Name |

[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate |

InChI |

InChI=1S/C37H70N2O5S/c1-6-9-12-15-18-21-25-30-43-35(40)32-39(37(42)45-31-26-24-29-38(4)5)33-36(41)44-34(27-22-19-16-13-10-7-2)28-23-20-17-14-11-8-3/h21,25,34H,6-20,22-24,26-33H2,1-5H3/b25-21- |

InChI-Schlüssel |

ZPTCRTNVBPVOIQ-DAFNUICNSA-N |

Isomerische SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCCN(C)C |

Kanonische SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCCN(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of AMX0114

An in-depth analysis of available data indicates that the designation "ATX-0114" can be ambiguous. It may refer to a commercially available ionizable cationic lipid used for research in lipid nanoparticle (LNP) formulations for siRNA delivery. However, the query's context, focusing on a therapeutic mechanism of action for researchers and drug development professionals, strongly suggests the intended subject is AMX0114 , an investigational antisense oligonucleotide developed by Amylyx Pharmaceuticals for the treatment of Amyotrophic Lateral Sclerosis (ALS). This guide will focus on AMX0114.

Introduction

AMX0114 is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) by targeting a key contributor to axonal degeneration.[1][2][3] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[4] A critical pathological process in ALS is axonal degeneration, the dismantling and loss of the long projections of neurons that transmit signals to muscles.[1][5] AMX0114 has received Fast Track designation from the U.S. Food and Drug Administration (FDA) to facilitate its development and review.[1][2]

Core Mechanism of Action: Targeting Calpain-2

The primary mechanism of action of AMX0114 is the targeted reduction of calpain-2 (CAPN2), a calcium-activated cysteine protease.[1][4][6] In neurodegenerative conditions like ALS, dysregulation of calcium homeostasis can lead to the overactivation of calpain-2.[7][8] This overactive calpain-2 is considered a fundamental driver of the axonal degeneration pathway.[1][4][6]

AMX0114 is an ASO, which is a short, synthetic strand of nucleic acid that binds to a specific messenger RNA (mRNA) molecule.[9][10] The mechanism proceeds as follows:

-

Binding: AMX0114 is designed to bind specifically to the mRNA transcribed from the CAPN2 gene.[5][9]

-

Degradation: This binding event targets the CAPN2 mRNA for degradation by cellular enzymes, such as RNase H.

-

Reduced Protein Synthesis: By destroying the mRNA template, AMX0114 prevents the synthesis (translation) of the calpain-2 protein.[9][11]

The therapeutic hypothesis is that by reducing the levels of calpain-2, AMX0114 can inhibit the downstream pathological effects of its overactivation, thereby protecting neurons from degeneration, improving survival, and slowing the progression of ALS.[2][9][12]

Signaling Pathway

In ALS, various stressors can lead to an influx of intracellular calcium, activating calpain-2. Overactivated calpain-2 cleaves numerous substrates critical for neuronal integrity, including cytoskeletal proteins and proteins involved in cellular signaling. This leads to the breakdown of the axon's structure and eventual neuronal death. AMX0114 intervenes at the genetic level to reduce the amount of calpain-2 protein available for activation.

Preclinical Data

Preclinical studies in various cell models have demonstrated the efficacy and potency of AMX0114. The results indicate a significant, dose-dependent, and durable reduction in both CAPN2 mRNA and calpain-2 protein levels, which translates to functional improvements in neuronal health.[3][6][11]

Quantitative Data Summary

| Experiment Type | Cell Model | Key Finding | Potency (EC50) | Reference |

| RNA Knockdown | Human iPSC-derived glutamatergic neurons | ≥74% reduction in CAPN2 RNA levels | Not specified | [13] |

| RNA Knockdown | Human motor neuron cell line | ≥99% reduction in CAPN2 RNA levels | ~40 nM | [13] |

| Functional Rescue | Neurotoxically triggered human motor neurons | Significantly reduced neurofilament light (NfL) excretion and rescued neurite degeneration | Not specified | [13] |

| Neuronal Survival | Multiple disease models (incl. TDP-43 model) | Improved neuronal survival | Not specified | [3][6][14] |

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of AMX0114 are proprietary. However, based on conference abstracts and press releases, the general methodologies can be outlined.

In Vitro Knockdown Efficacy Studies

-

Objective: To determine the potency and efficacy of AMX0114 in reducing CAPN2 mRNA levels.

-

Methodology:

-

Cell Culture: Human induced pluripotent stem cell (iPSC)-derived glutamatergic neurons or a human spinal motor neuron cell line were cultured under standard conditions.[13]

-

Treatment: Cells were treated with varying concentrations of AMX0114 or a control ASO.[13]

-

RNA Isolation & Analysis: After a set incubation period, total RNA was isolated from the cells.

-

Quantification: The levels of CAPN2 mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and normalized to housekeeping genes. The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[13]

-

Functional Neuroprotection Assay

-

Objective: To assess whether reducing calpain-2 levels with AMX0114 could protect neurons from a neurotoxic insult.

-

Methodology:

-

Pre-treatment: Human motor neurons were pre-treated with AMX0114 or a control for a specified period to achieve CAPN2 knockdown.[13]

-

Neurotoxic Challenge: Neurons were then exposed to neurotoxic triggers to induce neurite degeneration.[13]

-

Endpoint Analysis:

-

Neurite Integrity: Neurite degeneration was assessed, likely through high-content imaging and morphological analysis.[13]

-

Biomarker Measurement: The concentration of neurofilament light chain (NfL), a biomarker of axonal damage, was measured in the cell culture medium, likely using an enzyme-linked immunosorbent assay (ELISA) or a similar sensitive immunoassay.[13]

-

-

Clinical Development: The LUMINA Trial

AMX0114 is currently being evaluated in a first-in-human, Phase 1 clinical trial named LUMINA (NCT06665165).[6][10]

-

Design: A multinational, randomized, double-blind, placebo-controlled, multiple ascending dose trial.[3][6]

-

Population: Approximately 48 adult participants with ALS.[3][6]

-

Intervention: Participants are randomized in a 3:1 ratio to receive either AMX0114 or a placebo.[3][14] The drug is administered via intrathecal injection (into the spinal canal) once every four weeks for a total of up to four doses.[3][6][10]

-

Primary Objective: To evaluate the safety and tolerability of AMX0114.[10]

-

Secondary & Pharmacodynamic Objectives: To assess the pharmacokinetics (drug concentration in plasma and cerebrospinal fluid) and pharmacodynamics of AMX0114. This includes measuring changes from baseline in key biomarkers such as calpain-2 levels and substrates like neurofilament light (NfL) and spectrin (B1175318) breakdown products (e.g., SBDP-145).[6][10][15]

Early data from the first cohort of 12 participants indicated that AMX0114 was generally well-tolerated, with no treatment-related serious adverse events reported.[6] Biomarker data from this cohort is anticipated in the first half of 2026.[16]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. pharmanow.live [pharmanow.live]

- 3. Amylyx Pharmaceuticals Announces First Participant Dosed in Phase 1, Multiple Ascending Dose LUMINA Trial of AMX0114 in People Living with Amyotrophic Lateral Sclerosis | Amylyx [amylyx.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. mdaconference.org [mdaconference.org]

- 6. Amylyx Pharmaceuticals Announces New Safety and Tolerability Cohort 1 Data of AMX0114 in ALS from First-in-Human LUMINA Trial | Amylyx [amylyx.com]

- 7. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amylyx.com [amylyx.com]

- 9. alsnewstoday.com [alsnewstoday.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ctol.digital [ctol.digital]

- 12. alsnewstoday.com [alsnewstoday.com]

- 13. mdaconference.org [mdaconference.org]

- 14. Amylyx Pharmaceuticals Announces FDA Has Lifted the Clinical Hold on AMX0114 Phase 1 Clinical Trial for the Treatment of Amyotrophic Lateral Sclerosis | Amylyx [amylyx.com]

- 15. amylyx.com [amylyx.com]

- 16. investing.com [investing.com]

ATX-0114: A Technical Guide to a Key Ionizable Cationic Lipid for siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is a novel, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) therapeutics. Its chemical structure is designed to ensure efficient encapsulation of siRNA, stability in circulation, and effective release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including experimental protocols and pathway visualizations to support researchers in the field of nucleic acid delivery.

Chemical Structure and Physicochemical Properties

This compound, also known as Arcturus Lipid 2,2 (8,8) 4C CH3, is characterized by its unique chemical structure that imparts desirable properties for in vivo siRNA delivery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C37H70N2O5S | [2] |

| Molecular Weight | 655.03 g/mol | [2] |

| CAS Number | 2230647-30-8 | [2] |

| Synonyms | Arcturus Lipid 2,2 (8,8) 4C CH3, Lipid 2,2(8,8) 4C CH3 | [1] |

| Appearance | Not specified in available literature | |

| pKa | 6.69 | [1] |

| Solubility | Soluble in ethanol (B145695) and DMSO. | [2] |

Mechanism of Action: LNP-Mediated siRNA Delivery

This compound is a key component of a multi-component LNP system designed to deliver siRNA to target cells, primarily hepatocytes. The mechanism of action involves several key steps, from formulation to intracellular release and gene silencing.

LNP Formulation

LNPs incorporating this compound are typically formulated using a rapid mixing technique, such as microfluidics, which allows for the controlled precipitation of lipids around the siRNA cargo.[3][4] The formulation consists of four key components:

-

Ionizable Cationic Lipid (this compound): At a low pH during formulation, this compound is positively charged, facilitating the encapsulation of the negatively charged siRNA. At physiological pH (around 7.4), it becomes largely neutral, reducing toxicity and non-specific interactions in circulation.

-

Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) acts as a structural lipid, contributing to the stability of the nanoparticle bilayer.[5]

-

Cholesterol: Cholesterol is incorporated to modulate the fluidity and stability of the lipid bilayer, enhancing the integrity of the LNP during circulation.[5]

-

PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid provides a hydrophilic stealth coating to the LNP surface. This coating prevents aggregation and reduces opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time.[5]

Systemic Delivery and Cellular Uptake

Once administered intravenously, the LNPs circulate in the bloodstream. The neutral surface charge at physiological pH minimizes interactions with blood components. These LNPs are primarily taken up by hepatocytes in the liver through a process involving apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis.

Endosomal Escape and siRNA Release

Following endocytosis, the LNP is trafficked into the endosomal pathway. The acidic environment of the late endosome (pH 5.0-6.0) leads to the protonation of the tertiary amine in this compound, giving it a positive charge. This charge facilitates the disruption of the endosomal membrane, potentially through interactions with anionic lipids in the endosomal membrane, leading to the release of the siRNA into the cytoplasm. This process is often referred to as "endosomal escape."

Gene Silencing via the RNAi Pathway

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to the cleavage and degradation of the mRNA. This prevents the translation of the mRNA into its corresponding protein, resulting in the "knockdown" of the target gene.

References

An In-Depth Technical Guide to the Synthesis and Purification of the Ionizable Cationic Lipid DLin-MC3-DMA (ATX-0114 Analogue)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, commercially known as DLin-MC3-DMA. As a key ionizable cationic lipid, DLin-MC3-DMA is a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably siRNA. This document outlines a well-established synthetic pathway, details purification protocols, and presents characterization data. The methodologies and data are compiled from seminal literature in the field to serve as a practical resource for researchers in drug development and delivery. Given the proprietary nature of "ATX-0114," this guide focuses on the publicly documented and structurally significant analogue, DLin-MC3-DMA, to illustrate the core chemical principles and processes involved.

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized modern medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, exemplified by the FDA-approved siRNA therapeutic, Onpattro®.

A cornerstone of these LNP formulations is the ionizable cationic lipid. These specialized lipids possess a unique pH-dependent charge, remaining largely neutral at physiological pH (≈7.4) to minimize toxicity and becoming protonated in the acidic environment of the endosome (pH ≈ 5.5-6.5). This protonation is crucial for interacting with the negatively charged endosomal membrane, facilitating membrane disruption and the release of the nucleic acid payload into the cytoplasm.

DLin-MC3-DMA, with an apparent pKa of 6.44, has been identified as a highly potent ionizable lipid, demonstrating a strong correlation between its pKa and in vivo gene silencing efficacy. Its structure, featuring a tertiary amine headgroup, a biodegradable ester linker, and two linoleyl lipid tails, is optimized for both potent delivery and a favorable safety profile. This guide will detail the chemical synthesis and subsequent purification of this vital lipid component.

Synthesis of DLin-MC3-DMA

The synthesis of DLin-MC3-DMA is typically achieved through a multi-step process. The most cited method involves the synthesis of key intermediates: dilinoleyl methanol (B129727) and a protected 4-(dimethylamino)butyric acid, followed by a final esterification reaction. An alternative, improved synthesis has also been described, proceeding through a double alkylation of tosylmethyl isocyanide (TosMIC). This guide will focus on the former, more extensively documented pathway.

Overall Synthetic Scheme

The synthetic pathway can be visualized as the convergence of two primary fragments into the final lipid structure.

Caption: Synthetic workflow for DLin-MC3-DMA.

Experimental Protocols

The following protocols are adapted from the supplementary information of the foundational paper by Jayaraman et al. (2012).

Step 1: Synthesis of Dilinoleyl Methanol (Intermediate A3)

-

Grignard Reagent Formation: To a stirring suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), a solution of linoleyl mesylate (1.0 eq) in anhydrous THF is added dropwise under an inert atmosphere (e.g., Argon). The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature until the magnesium is consumed.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl formate (0.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After complete addition, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography.

Step 2: Synthesis of 4-(Dimethylamino)butyric Acid Hydrochloride (Intermediate B3)

-

Amine Addition: A solution of 4-chlorobutyryl chloride (1.0 eq) in dichloromethane (B109758) (DCM) is added dropwise to a cooled (0 °C) solution of dimethylamine (2.2 eq) in DCM.

-

Hydrolysis and Acidification: After stirring, water is added to the reaction mixture. The aqueous layer is separated, washed with DCM, and then acidified to a low pH with concentrated hydrochloric acid (HCl).

-

Isolation: The aqueous solution is concentrated in vacuo to yield the hydrochloride salt of the carboxylic acid as a solid. This is often used in the next step without further purification.

Step 3: Esterification to form DLin-MC3-DMA (Final Product)

-

Reaction Setup: Dilinoleyl methanol (1.0 eq), 4-(dimethylamino)butyric acid hydrochloride (1.2 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) are dissolved in anhydrous DCM under an inert atmosphere.

-

Coupling Agent Addition: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) is added portion-wise to the stirring solution at room temperature.

-

Reaction and Work-up: The reaction is stirred at room temperature overnight. The mixture is then diluted with DCM and washed sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude DLin-MC3-DMA.

Purification of DLin-MC3-DMA

Purification of the final product is critical to remove unreacted starting materials, by-products, and residual coupling agents. The primary method for purification is silica gel column chromatography.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

-

Mobile Phase (Eluent): A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common system starts with 100% hexane (B92381) and gradually introduces ethyl acetate. A final flush with a small percentage of methanol or triethylamine (B128534) in the mobile phase may be used to elute the final product.

-

Procedure:

-

The crude DLin-MC3-DMA is dissolved in a minimal amount of the initial, non-polar mobile phase (e.g., Hexane/Ethyl Acetate 98:2).

-

The solution is loaded onto the pre-equilibrated silica gel column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil.

-

Alternative Purification Techniques

For large-scale and high-purity applications, more advanced chromatographic techniques can be employed.

-

Supercritical Fluid Chromatography (SFC): Offers a "greener" alternative to normal phase chromatography, using supercritical CO₂ as the main mobile phase, which significantly reduces organic solvent consumption.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can also be used for high-purity applications, though it may be less scalable for manufacturing.

The purification workflow is summarized below.

Caption: Purification workflow for DLin-MC3-DMA.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized DLin-MC3-DMA.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on reaction scale and optimization.

| Parameter | Synthesis Step 1 (Alcohol) | Synthesis Step 3 (Esterification) | Purification |

| Key Reagents | Linoleyl Mesylate, Mg, Ethyl Formate | Dilinoleyl Methanol, EDC, DMAP | Silica Gel, Hexane, Ethyl Acetate |

| Solvent | Anhydrous THF | Anhydrous DCM | Gradient Mixture |

| Typical Scale | Millimole to Mole | Millimole to Mole | Grams |

| Reaction Time | 12-16 hours | 12-16 hours | N/A |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Typical Yield | 60-75% | 80-90% | >95% recovery |

| Purity (Post-Purification) | >95% (by NMR) | >95% (by NMR) | >98% (by HPLC/LC-MS) |

Characterization Methods and Expected Results

| Analytical Method | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for the linoleyl chains (olefinic protons at ~5.3 ppm), the methine proton adjacent to the ester oxygen (~4.8-4.9 ppm), and the dimethylamino group (~2.2 ppm). Integration of peaks should correspond to the expected proton count. |

| ¹³C NMR | Structural confirmation | Peaks corresponding to the ester carbonyl (~173 ppm), olefinic carbons (~127-131 ppm), and carbons of the lipid tails and headgroup. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 642.6. |

| HPLC-ELSD/CAD | Purity assessment | A single major peak indicating high purity. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is necessary as the lipid lacks a strong UV chromophore. |

Conclusion

The synthesis and purification of DLin-MC3-DMA is a well-defined process crucial for the manufacturing of advanced LNP-based nucleic acid therapeutics. The multi-step synthesis, culminating in an EDC-mediated esterification, followed by rigorous silica gel chromatography, can reliably produce high-purity material. The protocols and data presented in this guide, based on seminal works, provide a solid foundation for researchers and drug development professionals working in the field of non-viral gene delivery. Careful execution of these steps and thorough analytical characterization are paramount to ensuring the quality and performance of the final lipid product and the resulting LNP delivery system.

ATX-0114: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Ionizable Cationic Lipid for siRNA Delivery

This technical guide provides a comprehensive overview of ATX-0114, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Properties of this compound

This compound is a synthetic, ionizable cationic lipid that has gained attention for its role as a key component in LNP-based drug delivery systems. Its chemical properties are crucial for the effective encapsulation and intracellular delivery of nucleic acid-based therapeutics.

| Property | Value | Source |

| CAS Number | 2230647-30-8 | |

| Molecular Formula | C37H70N2O5S | |

| Molecular Weight | 655.03 g/mol | |

| Synonym | Lipid 2,2(8,8) 4C CH3 |

Mechanism of Action: siRNA Delivery via Lipid Nanoparticles

The primary function of this compound is to facilitate the delivery of siRNA to target cells, a process that involves several key steps from nanoparticle formulation to the release of the siRNA into the cytoplasm. The ionizable nature of this compound is central to this mechanism. At a low pH during formulation, the lipid is protonated, allowing for efficient encapsulation of the negatively charged siRNA. At physiological pH, the LNP is relatively neutral, which is thought to reduce clearance and improve stability in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome again protonates this compound, which is believed to disrupt the endosomal membrane and release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following represents a standard methodology for the formulation of ionizable lipid-containing LNPs for in vivo siRNA delivery, based on established practices in the field. This protocol can be adapted for use with this compound.

Lipid Nanoparticle Formulation

This protocol describes the preparation of LNPs using a microfluidic mixing technique.

Materials:

-

Ionizable lipid (e.g., this compound)

-

Phospholipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

siRNA targeting the gene of interest (e.g., Factor VII)

-

Ethanol (B145695) (anhydrous)

-

Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in the low pH buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing process facilitates the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step is crucial for creating a particle with a near-neutral surface charge for in vivo administration.

-

-

Characterization:

-

The formulated LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

-

In Vivo Gene Silencing Study (Factor VII Knockdown Model)

This protocol outlines a typical in vivo study in mice to assess the efficacy of the siRNA-LNP formulation.

Materials:

-

Formulated and characterized siRNA-LNPs (targeting Factor VII)

-

Control LNPs (containing a non-targeting siRNA)

-

C57BL/6 mice (or other appropriate strain)

-

Saline or PBS for injection

-

Equipment for intravenous injection (e.g., tail vein)

-

Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

-

Assay kit for measuring serum Factor VII protein levels (e.g., chromogenic assay)

Procedure:

-

Animal Dosing:

-

Acclimate the mice to the laboratory conditions.

-

Administer the siRNA-LNP formulations intravenously via the tail vein. The dosage is based on the siRNA concentration (e.g., 0.1 to 1.0 mg/kg).

-

Include control groups receiving saline and control LNPs.

-

-

Sample Collection:

-

At predetermined time points post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

-

Process the blood to obtain serum.

-

-

Analysis of Gene Silencing:

-

Measure the Factor VII protein levels in the serum samples using a suitable assay.

-

Calculate the percentage of Factor VII reduction relative to the saline-treated control group. Studies have shown that LNPs containing an ionizable lipid similar to this compound and encapsulating siRNA targeting Factor VII can decrease plasma Factor VII protein levels by 90% or more in mice.

-

-

Data Interpretation:

-

A significant reduction in serum Factor VII levels in the group treated with the Factor VII siRNA-LNPs compared to the control groups indicates successful delivery and gene silencing.

-

Conclusion

This compound is a critical component in the development of advanced LNP-based delivery systems for siRNA therapeutics. Its well-defined chemical properties and role in the mechanism of intracellular delivery make it a subject of significant interest for researchers in the field. The experimental protocols outlined in this guide provide a foundational framework for the formulation and in vivo evaluation of this compound-containing LNPs, paving the way for further innovation in targeted gene silencing therapies.

Solubility and stability of ATX-0114

An In-depth Technical Guide on the Solubility and Stability of ATX-0114 (Hypothetical)

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a hypothetical small molecule inhibitor of the Janus kinase (JAK) family. The information presented herein is intended for researchers, scientists, and drug development professionals. All data and protocols are illustrative and based on standard pharmaceutical development practices.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Name | 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclopropyl-3-methylbutanamide |

| Molecular Formula | C13H17N7O |

| Molecular Weight | 287.32 g/mol |

| pKa | 4.2 (basic), 9.8 (acidic) |

| LogP | 1.8 |

Solubility Profile

The solubility of this compound was assessed in various aqueous and organic solvents to support formulation development.

Aqueous Solubility

The pH-dependent aqueous solubility of this compound was determined at ambient temperature.

| pH | Solubility (mg/mL) | Method |

| 2.0 | 5.2 | Shake-flask |

| 4.0 | 1.8 | Shake-flask |

| 6.8 | 0.1 | Shake-flask |

| 7.4 | < 0.05 | Shake-flask |

Organic and Co-solvent Solubility

The solubility in common organic solvents and co-solvent systems was evaluated to identify suitable vehicles for in vitro and in vivo studies.

| Solvent System | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Ethanol | 15.2 |

| Propylene Glycol | 25.8 |

| 20% Solutol HS 15 in Water | 8.5 |

| 10% DMSO / 40% PEG 400 / 50% Water | 3.1 |

Stability Profile

The stability of this compound was evaluated in both solid-state and in solution under various stress conditions.

Solid-State Stability

This compound was subjected to accelerated stability testing as a solid powder.

| Condition | Time Point | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 1 month | 99.5 | 0.5 |

| 40°C / 75% RH | 3 months | 98.8 | 1.2 |

| 60°C | 2 weeks | 99.1 | 0.9 |

| Photostability (ICH Q1B) | - | 99.6 | 0.4 |

Solution-State Stability

The stability of this compound was assessed in different pH buffers and in the presence of oxidative stress.

| Condition | Time Point | Assay (%) |

| pH 2.0 Buffer, 25°C | 24 hours | 99.8 |

| pH 7.4 Buffer, 25°C | 24 hours | 99.5 |

| 3% Hydrogen Peroxide, 25°C | 6 hours | 85.2 |

Experimental Protocols

Solubility Determination: Shake-Flask Method

A detailed workflow for determining equilibrium solubility is provided.

Caption: Shake-flask solubility determination workflow.

Protocol:

-

An excess amount of this compound is added to a vial containing the test solvent (e.g., pH buffer, organic solvent).

-

The resulting slurry is agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

-

The suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

-

The clear filtrate is then serially diluted with an appropriate mobile phase.

-

The concentration of this compound in the diluted samples is determined by a validated HPLC-UV method against a standard curve.

-

The solubility is calculated by applying the dilution factor to the measured concentration.

Stability Analysis: HPLC-UV Method

A representative experimental workflow for assessing the stability of this compound.

Caption: Workflow for solution-state stability testing.

Protocol:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The stock solution is diluted into the stress condition medium (e.g., pH buffer, oxidative solution) to a final concentration of 1 mg/mL.

-

The samples are incubated under the specified stress conditions.

-

Aliquots are withdrawn at predetermined time intervals. For oxidative stress, the reaction may be quenched with an antioxidant like sodium bisulfite.

-

The samples are analyzed by a stability-indicating HPLC-UV method.

-

The peak area of this compound is compared to the time-zero sample to determine the percentage remaining. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Proposed Signaling Pathway

This compound is a hypothetical inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases.

Caption: Proposed mechanism of action of this compound.

Disclaimer: this compound is a hypothetical compound. The data and protocols presented in this document are for illustrative purposes only and are not based on actual experimental results.

ATX-0114 for siRNA and mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114, also identified by its chemical name Lipid 2,2(8,8) 4C CH3, is a key component in the advancement of nucleic acid-based therapeutics. As an ionizable cationic lipid, it is integral to the formation of lipid nanoparticles (LNPs) designed for the effective delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, formulation into LNPs, and its application in preclinical models, supported by experimental data and protocols.

Core Concepts of this compound-Mediated Delivery

This compound is a proprietary lipid developed by Arcturus Therapeutics as part of their LUNAR® delivery platform. The efficacy of this compound in delivering RNA payloads hinges on its ionizable nature. At an acidic pH, the amino head group of this compound becomes protonated, facilitating the encapsulation of negatively charged siRNA or mRNA molecules into LNPs. Upon entering the bloodstream, where the physiological pH is neutral, the LNP surface charge becomes nearly neutral, which helps in avoiding rapid clearance by the immune system.

Once the LNP is taken up by target cells through endocytosis, the endosome matures and its internal pH becomes acidic. This re-protonation of this compound is believed to trigger a conformational change in the LNP structure, promoting fusion with the endosomal membrane. This process facilitates the release of the RNA payload into the cytoplasm, where it can exert its therapeutic effect.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in drug delivery.

| Property | Value | Reference |

| Chemical Name | Lipid 2,2(8,8) 4C CH3 | |

| CAS Number | 2230647-30-8 | |

| Molecular Formula | C37H70N2O5S | |

| pKa | 6.69 |

This compound in siRNA Delivery: In Vivo Efficacy

The primary application of this compound in preclinical studies has been the delivery of siRNA to the liver. A key target for these studies is Factor VII, a blood coagulation factor produced by hepatocytes.

Quantitative Data: Factor VII Knockdown

| Animal Model | siRNA Target | Dose | Efficacy | Reference |

| Mice | Factor VII | 0.3 mg/kg | Up to 97% protein knockdown | |

| Mice | Factor VII | Not Specified | 90% decrease in plasma protein levels |

Experimental Protocols

LNP Formulation using Microfluidics (General Protocol)

This protocol describes a general method for formulating RNA-loaded LNPs using a microfluidic device, adapted from publicly available information. Specific parameters for this compound formulations are often proprietary.

Materials:

-

This compound (or other ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

siRNA or mRNA in a low pH buffer (e.g., 5 mM Citrate Buffer, pH 3.5)

-

Ethanol (B145695) (100%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG in ethanol at a specific molar ratio. A commonly cited starting ratio for similar ionizable lipids is 50:10:38.5:1.5.

-

Prepare RNA Solution: Dissolve the siRNA or mRNA in the low pH buffer.

-

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The lipid-ethanol solution is loaded into one syringe, and the RNA-buffer solution is loaded into another.

-

LNP Formation: The two solutions are pumped through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.

-

Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

-

Characterization: The formulated LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Factor VII siRNA Knockdown Study in Mice (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of siRNA-LNPs.

Animal Model:

-

Female C57BL/6 mice (6-8 weeks old)

Materials:

-

This compound LNP encapsulating Factor VII siRNA

-

Phosphate-Buffered Saline (PBS) as a control

-

Standard laboratory equipment for intravenous injections and blood collection

Procedure:

-

Dosing: Administer the siRNA-LNP formulation intravenously via the tail vein. The dosage will depend on the specific formulation's potency, with effective doses for similar compounds reported around 0.3 mg/kg.

-

Blood Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood samples from the mice.

-

Serum Preparation: Process the blood to separate the serum.

-

Factor VII Protein Quantification: Measure the concentration of Factor VII in the serum using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of Factor VII knockdown relative to the PBS-treated control group.

Visualizations

Signaling and Delivery Pathway

An In-depth Technical Guide on the Role of Ionizable Lipids in Lipid Nanoparticle Formation

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "ATX-0114." Therefore, this technical guide will utilize well-characterized and clinically significant ionizable lipids, such as SM-102 and DLin-MC3-DMA, as representative examples to detail the core principles of lipid nanoparticle (LNP) formation, experimental protocols, and mechanisms of action. The methodologies and data presented are foundational to the field of LNP drug delivery and are applicable to the development and understanding of novel ionizable lipids.

Introduction: The Pivotal Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2] The success of these delivery systems hinges on their multicomponent lipid structure, which is designed to protect the fragile nucleic acid cargo, facilitate cellular uptake, and ensure its release into the cytoplasm.[][4]

At the heart of this technology are ionizable lipids . These are synthetic, amino lipids engineered to have a pH-dependent charge.[2][4] At a low pH (typically pH 4-5), used during the formulation process, their amine groups become protonated, resulting in a positive charge.[2][5] This positive charge is critical for electrostatically complexing with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, driving efficient encapsulation.[2][]

Conversely, at physiological pH (~7.4) in the bloodstream, these lipids are nearly neutral.[1][6] This quasi-neutral state is crucial for minimizing toxicity and preventing nonspecific interactions with blood components.[2][6] Upon cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome (pH 5.0-6.5).[][8] Here, the ionizable lipid regains its positive charge, which triggers the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm—a critical step known as endosomal escape.[9][10][11]

This guide provides a technical overview of the function of these lipids, presenting quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

LNP Composition and Physicochemical Characteristics

LNPs are typically composed of four key lipid components, each serving a distinct function. The precise molar ratio of these components is optimized to balance stability, delivery efficiency, and tolerability.[12][13]

-

Ionizable Cationic Lipid: The core functional component for RNA encapsulation and endosomal release (e.g., SM-102, DLin-MC3-DMA, ALC-0315).[][4]

-

Helper Phospholipid: A neutral lipid that contributes to the structural integrity of the lipid bilayer (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC).[][4]

-

Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates membrane fluidity.[][4]

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size during formation and provides a hydrophilic shield to reduce clearance by the immune system, thereby extending circulation time.[2][]

Data Presentation

The following tables summarize formulation ratios and resulting physicochemical characteristics for LNPs formulated with prominent, clinically relevant ionizable lipids.

Table 1: Representative Molar Ratios of LNP Formulations

| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |

|---|---|---|---|---|---|

| SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50 : 10 : 38.5 : 1.5 | [12] |

| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG 2000 | 50 : 10 : 38.5 : 1.5 | [14][15] |

| ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 |[] |

Table 2: Typical Physicochemical Properties of mRNA-LNPs

| Ionizable Lipid | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa | Reference |

|---|---|---|---|---|---|

| SM-102 | ~73 - 102 nm | < 0.2 | > 90% | ~6.7 | [13][16] |

| ALC-0315 | ~70 - 80 nm | < 0.13 | > 90-97% | ~6.1 | [17][18] |

| DLin-MC3-DMA | ~91 nm | < 0.2 | > 90% | ~6.4 |[13][19] |

Key Experimental Protocols

The formation of LNPs is a rapid self-assembly process that occurs when an ethanolic lipid solution is mixed with an aqueous solution containing the nucleic acid cargo. Microfluidic mixing is the gold standard for producing uniform and reproducible LNPs.[20][21]

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device.

1. Preparation of Stock Solutions:

- Lipid Stock (in Ethanol): Prepare individual stock solutions of the ionizable lipid (e.g., SM-102), DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol (B145695) at a concentration of 10 mg/mL.[20]

- Lipid Mixture: In a glass vial, combine the individual lipid stocks to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102 formulation).[12] Vortex to ensure a homogenous mixture.

- Aqueous Phase: Dissolve the mRNA cargo in an acidic buffer (e.g., 10-25 mM citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid will be protonated upon mixing.[14][21]

2. Microfluidic Mixing:

- Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another.[21]

- Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr).[21]

- Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to ethanol) and a combined total flow rate (e.g., 12 mL/min).[21] The rapid mixing within the microfluidic channels causes a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

3. Purification and Concentration:

- The resulting LNP solution is diluted with a physiological buffer (e.g., PBS, pH 7.4).

- Dialyze the LNP solution against PBS (pH 7.4) for at least 16-18 hours using a dialysis cassette (e.g., 14 kDa MWCO) to remove ethanol and unencapsulated mRNA.[14][15][21]

- Concentrate the purified LNPs using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).[16]

- Sterile filter the final LNP formulation through a 0.22 µm syringe filter.[16]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

- Dilute the LNP sample in PBS.

- Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).[18]

2. Encapsulation Efficiency (EE) Determination:

- The Quant-iT RiboGreen assay is commonly used.[18]

- Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).

- The initial fluorescence corresponds to unencapsulated mRNA, while the final fluorescence (after lysis) corresponds to the total mRNA.

- Calculate EE (%) as: [(Total RNA - Free RNA) / Total RNA] * 100.[18]

3. Apparent pKa Determination:

- The pKa, which reflects the pH at which 50% of the ionizable lipid is protonated, is measured using a fluorescent probe like 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[16][19]

- TNS fluoresces in a hydrophobic environment but is quenched in an aqueous one. As the LNP surface becomes charged with decreasing pH, TNS binds and its fluorescence increases.

- Measure TNS fluorescence with the LNPs across a range of pH values. The pKa is determined from the resulting sigmoidal curve.[19]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate the core processes.

Caption: LNP Formulation and Characterization Workflow.

Caption: Mechanism of pH-Dependent Endosomal Escape.

Caption: LNP Components and Their Core Functions.

Conclusion

While the specific entity "this compound" remains unidentified in public domains, the principles governing the role of ionizable lipids in LNP formation are well-established and broadly applicable. The pH-dependent charge of these lipids is the cornerstone of modern nucleic acid delivery, enabling high encapsulation efficiency and, critically, facilitating the endosomal escape required for therapeutic effect. The data and protocols summarized in this guide, based on clinically successful lipids like SM-102 and DLin-MC3-DMA, provide a foundational framework for researchers, scientists, and drug developers. Future innovation in this field will undoubtedly build upon these principles, focusing on the rational design of novel ionizable lipids to further enhance potency, specificity, and safety.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is SM-102? | BroadPharm [broadpharm.com]

- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 9. researchgate.net [researchgate.net]

- 10. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.tocris.com [resources.tocris.com]

- 15. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 16. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LNP preparation [bio-protocol.org]

The Influence of pKa on Endosomal Escape: A Technical Guide to ATX-0114

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of the ionizable lipid ATX-0114 in mediating endosomal escape, a pivotal step for the successful intracellular delivery of therapeutic payloads by lipid nanoparticles (LNPs). We will delve into the quantitative data available for this compound, provide detailed experimental protocols for assessing key parameters, and visualize the underlying mechanisms and workflows.

Introduction to this compound and the Significance of pKa

This compound is a proprietary ionizable cationic lipid developed by Arcturus Therapeutics for use in LNP-based drug delivery systems.[1][2] Ionizable lipids are a critical component of modern LNP formulations, designed to be near-neutral at physiological pH (around 7.4) and to become positively charged within the acidic environment of the endosome (pH 5.0-6.5). This pH-responsive behavior is fundamental to their function. A neutral surface charge in circulation minimizes non-specific interactions with blood components and reduces toxicity. Upon endocytosis into a target cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops due to the activity of vacuolar-type H+-ATPases. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, ultimately leading to membrane destabilization and the release of the encapsulated cargo, such as siRNA or mRNA, into the cytoplasm. This process is known as endosomal escape.

The pKa of an ionizable lipid is the pH at which 50% of its molecules are ionized. It is a key determinant of the efficiency of endosomal escape. An optimal pKa ensures that the lipid remains largely neutral in the bloodstream but becomes sufficiently protonated in the maturing endosome to trigger cargo release.[3][4] If the pKa is too high, the LNP may be prematurely cleared from circulation or exhibit toxicity. If the pKa is too low, the lipid may not become sufficiently protonated in the endosome to induce efficient escape, trapping the therapeutic payload within the endo-lysosomal pathway for degradation.

Quantitative Data for this compound

The pKa of the ionizable lipid this compound has been reported to be 6.69.[5] This value places it within the range that is generally considered effective for in vivo delivery, which is often cited as being between 6.2 and 6.7. While direct comparative studies quantifying the endosomal escape efficiency of this compound against a wide range of other ionizable lipids with varying pKa values are not extensively available in the public domain, its pKa suggests a design optimized for efficient protonation within the mid-to-late endosomal compartments.

For context, a selection of other commonly used ionizable lipids and their reported pKa values are presented in the table below.

| Ionizable Lipid | Reported Apparent pKa | Reference |

| This compound | 6.69 | [5] |

| DLin-MC3-DMA | 6.44 | [6] |

| SM-102 | ~6.7 | [7] |

| ALC-0315 | ~6.1 | [7] |

| C12-200 | ~6.2-6.4 |

Experimental Protocols

Determination of Apparent pKa of Lipid Nanoparticles using the TNS Assay

The apparent pKa of an ionizable lipid within a fully formulated LNP can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe. TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the surface of LNPs. The intensity of TNS fluorescence is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.

Materials:

-

Formulated LNPs (without encapsulated nucleic acid)

-

TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution in DMSO

-

A series of buffers with a range of pH values (e.g., from pH 3 to 10)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from approximately 3 to 10. A universal buffer system (e.g., containing citrate, phosphate, and borate) can be used to ensure consistent ionic strength across the pH range.

-

Sample Preparation: Dilute the blank LNP formulation in each of the different pH buffers to a suitable final lipid concentration.

-

TNS Addition: Add a small aliquot of the TNS stock solution to each well containing the diluted LNPs in the different pH buffers.

-

Incubation: Incubate the plate at room temperature for a short period to allow for TNS binding to the LNPs to equilibrate.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The excitation wavelength for TNS is typically around 320-325 nm, and the emission wavelength is around 430-450 nm.[6][8][9][10]

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting data will typically form a sigmoidal curve. The apparent pKa is determined by fitting the data to a sigmoidal dose-response equation and calculating the pH at which the fluorescence is 50% of the maximum.[6]

Quantification of Endosomal Escape using the Galectin-8/9 Assay

Galectins are a family of cytosolic proteins that can recognize and bind to glycans exposed on the inner leaflet of endosomal and lysosomal membranes upon membrane damage. This recruitment of fluorescently tagged galectins (e.g., Galectin-8 or Galectin-9 fused to GFP or mCherry) to sites of endosomal rupture provides a direct visual and quantifiable measure of endosomal escape.

Materials:

-

A cell line stably expressing a fluorescently tagged galectin (e.g., HeLa-mCherry-Galectin-8).

-

LNPs loaded with a fluorescently labeled payload (e.g., Cy5-siRNA).

-

High-content imaging system or confocal microscope with live-cell imaging capabilities.

-

Cell culture reagents.

Procedure:

-

Cell Culture and Seeding: Culture the galectin-reporter cell line under standard conditions. Seed the cells into a suitable imaging format (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere overnight.

-

LNP Treatment: Treat the cells with the fluorescently labeled LNPs at the desired concentration.

-

Live-Cell Imaging: Acquire time-lapse images of the cells using a high-content imaging system or confocal microscope. Capture both the channel for the fluorescent payload (e.g., Cy5) and the channel for the fluorescent galectin (e.g., mCherry).

-

Image Analysis: Analyze the acquired images to identify and quantify the co-localization of galectin puncta with the fluorescent LNP signal. The appearance of a galectin signal around an LNP-containing vesicle indicates an endosomal escape event.[11][12][13]

-

Quantification: The percentage of LNP-containing endosomes that recruit galectin can be quantified to determine the endosomal escape efficiency. The timing and duration of these events can also be analyzed.

Visualizations

The following diagrams illustrate the key processes involved in LNP-mediated delivery and the experimental workflow for pKa determination.

Caption: LNP uptake and endosomal escape pathway.

Caption: Workflow for TNS-based pKa determination.

Caption: Mechanism of pKa-dependent endosomal escape.

Conclusion

The pKa of an ionizable lipid is a paramount parameter in the design of effective LNP-based delivery systems. This compound, with its pKa of 6.69, is positioned to leverage the pH differential between the physiological environment and the endosomal compartments to facilitate efficient endosomal escape. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of pKa and endosomal escape, which are essential for the rational design and optimization of novel LNP formulations for a wide range of therapeutic applications. Further research providing direct comparative data on the endosomal escape efficiency of this compound will be invaluable to the field.

References

- 1. Systemic delivery of factor IX messenger RNA for protein replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Biodegradable Self-Immolative Lipids for RNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arcturus lipid 2(this compound))|Ionizable Lipid for LNP [dcchemicals.com]

- 6. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ozbiosciences.com [ozbiosciences.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Dual Effect by Chemical Electron Transfer Enhanced siRNA Lipid Nanoparticles: Reactive Oxygen Species-Triggered Tumor Cell Killing Aggravated by Nrf2 Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vivo Biodistribution of ATX-0114 Containing Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is a proprietary, ionizable cationic lipid developed by Arcturus Therapeutics for its LUNAR® lipid-mediated delivery platform. This platform is instrumental in the formulation of Lipid Nanoparticles (LNPs) designed for the systemic delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Understanding the in vivo biodistribution of these LNPs is critical for assessing their efficacy and safety. This technical guide provides a comprehensive overview of the biodistribution of this compound containing LNPs, based on available preclinical data. It also outlines detailed experimental protocols for the formulation, administration, and analysis of LNP biodistribution in vivo.

Qualitative Biodistribution of LUNAR® LNPs

Preclinical studies utilizing the LUNAR® platform, which incorporates ATX ionizable lipids such as this compound, have provided insights into the in vivo biodistribution of these nanoparticles. When LUNAR® LNPs encapsulating luciferase mRNA were administered to mice, the resulting protein expression was predominantly observed in the liver . A significantly weaker signal was detected in the spleen , while expression was undetectable in the heart, lungs, and kidney [1]. This liver-tropic distribution is a characteristic feature of many LNP systems and is crucial for therapeutic applications targeting the liver.

Further indirect evidence of the biodistribution profile comes from studies using LUNAR® to deliver TALEN mRNA for gene editing. In these experiments, extrahepatic gene editing was not detected in the kidney, spleen, lungs, or gonads of transgenic mice, suggesting a high degree of liver specificity.

While direct quantitative biodistribution data for LNPs specifically containing this compound is not publicly available, likely due to its proprietary nature, the following sections provide illustrative data based on typical LNP biodistribution profiles and detailed methodologies to conduct such studies.

Quantitative Biodistribution Data (Illustrative)

The following tables represent typical quantitative biodistribution data for liver-targeting LNPs, presented as the percentage of the injected dose per gram of tissue (%ID/g). These tables are provided as a reference for what researchers might expect to see in a biodistribution study.

Table 1: Illustrative Biodistribution of this compound containing LNPs in Mice (Intravenous Administration)

| Organ | % Injected Dose per Gram of Tissue (Mean ± SD) |

| Liver | 60.5 ± 12.3 |

| Spleen | 15.2 ± 4.5 |

| Kidneys | 3.1 ± 1.2 |

| Lungs | 2.5 ± 0.8 |

| Heart | 1.0 ± 0.4 |

| Brain | < 0.1 |

| Plasma (1h) | 5.5 ± 2.1 |

Table 2: Illustrative Time-Course of LNP Distribution in Key Organs

| Time Point | Liver (%ID/g) | Spleen (%ID/g) | Plasma (%ID/g) |

| 1 hour | 45.8 ± 9.7 | 10.1 ± 3.2 | 5.5 ± 2.1 |

| 4 hours | 62.3 ± 11.5 | 16.8 ± 4.1 | 1.2 ± 0.5 |

| 24 hours | 55.1 ± 10.2 | 12.5 ± 3.8 | < 0.5 |

| 48 hours | 30.7 ± 7.8 | 7.3 ± 2.5 | < 0.1 |

Experimental Protocols

LNP Formulation

A common method for formulating LNPs containing this compound and an RNA payload is through microfluidic mixing.[1]

Materials:

-

This compound (or other ATX lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Pegylated lipid (e.g., DMG-PEG 2000)

-

RNA (siRNA or mRNA)

-

Citrate (B86180) buffer (pH 3.5-4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and the pegylated lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of the RNA payload in a citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two streams induces the self-assembly of the LNPs.

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

-

Sterile filter the final LNP formulation.

LNP Formulation Workflow

In Vivo Biodistribution Study

Animal Model:

-

Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

Administration:

-

The LNP formulation is diluted in sterile PBS to the desired concentration.

-

Administer the LNP suspension to the mice via intravenous (tail vein) injection. The dose will depend on the specific study but is often in the range of 0.1 to 5 mg of RNA per kg of body weight.

Sample Collection:

-

At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

-

Collect blood via cardiac puncture.

-

Perfuse the circulatory system with saline to remove blood from the organs.

-

Harvest organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.).

-

Weigh each organ and either process immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

In Vivo Biodistribution Experimental Workflow

Quantification of LNPs in Tissues

Method 1: Quantification of a Fluorescently Labeled Lipid

-

Incorporate a lipid conjugated to a fluorescent dye (e.g., DiR, Cy5) into the LNP formulation.

-

After organ harvest, homogenize the tissues.

-

Extract the lipids from the tissue homogenates.

-

Measure the fluorescence intensity of the extracts using a plate reader.

-

Generate a standard curve using known concentrations of the fluorescently labeled LNP to calculate the amount of LNPs in each tissue sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

This method offers high specificity and sensitivity for quantifying the ionizable lipid component of the LNP.

-

Lipid Extraction: Homogenize the weighed tissue samples and extract the total lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol).

-

Sample Preparation: Dry the lipid extract and reconstitute in a known volume of a solvent compatible with the LC-MS system. Add an internal standard (a structurally similar lipid not present in the formulation) to each sample for accurate quantification.

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Calculate the concentration of this compound in each tissue sample based on the standard curve and the internal standard signal.

-

Convert the concentration to the percentage of the injected dose per gram of tissue.

-

Logical Flow for LNP Quantification in Tissues

Signaling Pathways and Cellular Uptake

The cellular uptake of LNPs, including those containing this compound, is primarily thought to occur via endocytosis. The ionizable nature of this compound is key to this process. At physiological pH, the LNP surface is relatively neutral, which prevents aggregation in the bloodstream. Upon endocytosis, the endosome matures and its internal pH drops. The acidic environment of the late endosome protonates the amino head group of this compound, leading to a net positive charge. This is believed to facilitate the disruption of the endosomal membrane and the release of the RNA payload into the cytoplasm where it can be translated (for mRNA) or engage with the RNA interference machinery (for siRNA).

Cellular Uptake and Endosomal Escape Pathway

Conclusion

This compound is a key component of the LUNAR® delivery platform, enabling the formulation of LNPs with a strong tropism for the liver. While specific quantitative biodistribution data for this compound containing LNPs is limited in the public domain, the qualitative data consistently points to the liver as the primary site of accumulation and therapeutic action. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own in vivo biodistribution studies to generate quantitative data for their specific LNP formulations. The use of sensitive and specific analytical techniques like LC-MS/MS is recommended for accurate quantification of proprietary lipid components such as this compound. A thorough understanding of the in vivo biodistribution is paramount for the successful development of safe and effective RNA-based therapeutics.

References

Preclinical Applications of ATX-0114 in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114, also identified as Arcturus Lipid 2,2 (8,8) 4C CH3, is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are advanced drug delivery vehicles designed to encapsulate and transport nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and DNA vaccines, to target cells in vivo.[1][2][4] The ionizable nature of this compound, with a pKa of 6.69, is crucial for the efficient encapsulation of the nucleic acid payload at a low pH and for its subsequent release into the cytoplasm following cellular uptake.[2][3] This technical guide provides a comprehensive overview of the available preclinical data involving the use of this compound in LNP formulations, focusing on quantitative outcomes and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies utilizing this compound-containing LNPs.

Table 1: In Vivo Efficacy of this compound LNPs for siRNA Delivery

| Therapeutic Agent | Target | Animal Model | Key Finding | Reference |

|---|

| siRNA | Factor VII | Mice | 90% decrease in plasma Factor VII protein levels |[2][3] |

Table 2: In Vivo Immunogenicity of this compound LNP-Formulated DNA Vaccines

| Vaccine | Target Virus | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| DNA Vaccine | Andes Virus | Rabbits, Non-human primates | Elevated neutralizing antibodies compared to unformulated vaccine | [4] |

| DNA Vaccine | Zika Virus | Rabbits, Non-human primates | Elevated neutralizing antibodies compared to unformulated vaccine |[4] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving this compound are not extensively published. However, key aspects of the methodologies can be inferred from the available literature.

LNP Formulation

A representative formulation for LNPs incorporating this compound for DNA vaccine delivery has been described with the following molar percentage ratio of its constituent lipids[4]:

-

Ionizable Cationic Lipid: 58% this compound

-

Phospholipid: 7% 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Cholesterol: 33.5%

-

PEGylated Lipid: 1.5% 1,2-Dimyristoyl-sn-glycerol, methoxypolyethylene glycol (DMG-PEG 2000)

The LNPs were formulated using a microfluidic device, combining an ethanol (B145695) phase containing the lipids with an aqueous phase at a 1:3 flow ratio.[4]

Solubility Protocols for this compound

For laboratory preparation, two primary solvent systems have been reported to effectively dissolve this compound to a concentration of at least 2.5 mg/mL[5]:

-

Protocol 1 (Aqueous-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

-

Protocol 2 (Oil-based): A mixture of 10% DMSO and 90% Corn Oil.[5] To aid dissolution, heating and/or sonication may be applied if precipitation or phase separation occurs.[5]

Visualizations

Experimental Workflow for In Vivo siRNA Delivery

The following diagram illustrates a generalized workflow for a preclinical study evaluating the efficacy of this compound-based LNPs for siRNA delivery.

Logical Relationship of LNP Components

This diagram shows the functional relationship between the core components of an this compound-containing lipid nanoparticle.

Concluding Remarks

This compound is a pivotal ionizable lipid in the development of LNP-based nucleic acid therapies. The preclinical data, though limited in the public domain, demonstrates its potential in facilitating significant gene silencing via siRNA delivery and in enhancing the immunogenicity of DNA vaccines. The provided formulation and solubility protocols offer a foundational basis for researchers entering this field. Further detailed preclinical studies, including comprehensive toxicology, pharmacokinetics, and biodistribution, are necessary to fully elucidate the therapeutic potential and safety profile of this compound-containing nanoparticles. Professionals in drug development should consider these aspects when incorporating this compound into their delivery platforms.

References

In-Depth Technical Guide: Safety and Toxicity Profile of ATX-0114

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0114 is an ionizable cationic lipid that has been utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its chemical structure is designed to facilitate the encapsulation of negatively charged RNA molecules and their subsequent release into the cytoplasm of target cells. A key application of this compound-containing LNPs has been in the preclinical evaluation of siRNA delivery to hepatocytes, the primary cells of the liver. This guide provides a comprehensive overview of the available safety and toxicity data for this compound, details the experimental protocols used in its assessment, and presents signaling pathways and workflows in the required visual formats.

Quantitative Safety and Toxicity Data

Currently, publicly available literature and patent documents provide limited quantitative data on the specific safety and toxicity profile of this compound. While some sources describe a "good safety profile," they often lack specific numerical data from dedicated toxicology studies. The primary in vivo study referenced in relation to this compound focuses on the efficacy of siRNA delivery, with safety assessments being a secondary, and less detailed, component.